Cas no 153-61-7 (Cephalothin)

Cephalothin is a first-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and some Gram-negative bacteria. It functions by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs), leading to cell lysis. Cephalothin is particularly effective against Staphylococcus aureus (including penicillinase-producing strains), Streptococcus pneumoniae, and Escherichia coli. Its resistance to beta-lactamases enhances its utility in treating infections where penicillin resistance is a concern. The compound is typically administered intravenously due to poor oral bioavailability. Cephalothin's rapid renal clearance necessitates frequent dosing, but its well-established efficacy and safety profile make it a reliable choice for susceptible bacterial infections.
Cephalothin structure
Cephalothin structure
Product Name:Cephalothin
CAS No:153-61-7
MF:C16H16N2O6S2
MW:396.438041687012
MDL:MFCD00242614
CID:36616
PubChem ID:6024
Update Time:2025-05-24

Cephalothin Chemical and Physical Properties

Names and Identifiers

    • (6R,7R)-3-(Acetoxymethyl)-8-oxo-7-(2-(thiophen-2-yl)acetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • CEPHALOTHIN
    • (6R,7R)-3-(Acetoxymethyl)-8-oxo-7-(2-(thiophen-2-yl)acetamido)-5-thia-1-aza-bicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • (6R,7R)-3-(Acetoxymethyl)-8-oxo-7-[2-(2-thienyl)acetylamino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • C07761
    • (6R,7R)-3-[(acetyloxy)Methyl]-8-oxo-7-[2-(thiophen-2-yl)acetaMido]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • (6R,7R)-3-[(Acetyloxy)Methyl]-8-oxo-7-[[2-(2-thienyl)acetyl]aMino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid
    • (6R)-3-acetoxyMethyl-8-oxo-7t-(2-thiophen-2-yl-acetylaMino)-(6rH)-5-thia-1-aza-bicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • (6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • 7-(2-THIENYLACETAMIDO)CEPHALOSPORANIC ACID
    • CEPHALOSPORIN
    • Cephalothin sodium
    • Cefalothin
    • Cefalotin
    • Cefalotina
    • Cefalotine
    • Cefalotinum
    • Cemastin
    • Cephalothinum
    • Cephalotin
    • Coaxin
    • Cephaliotin Acid
    • -3-(Acetoxymethyl)
    • Cefalonium Impurity A
    • -8-oxo-7-(2-(thiophen-2-yl)
    • -5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • (6R,7R)-3-(Acetoxymethyl)-8-oxo-7-(2-(thiophen-2-yl)acetamido)-5-thia-1-azabicyclo[4.2.0]oct-2
    • (6R,7R)-3-(Acetoxymethyl)-8-oxo-7-(2-(thiophen-2-yl)acetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-en
    • Seffin
    • Averon-1
    • Keflin
    • Cefalotinum [INN-Latin]
    • Cefalotine [INN-French]
    • Cefalotina [INN-Spanish]
    • 7-(Thiophene-2-acetamido)cephalosporin
    • 7-(Thiophene-2-acetamido)cephalosporanic acid
    • 7-(2-(2-Thienyl)acetylamid
    • Tox21_111579
    • CEPHALOTHIN [HSDB]
    • DivK1c_000097
    • BRN 0945586
    • 4kox
    • 7beta-(thiophen-2-ylacetamido)-3-acetoxymethyl-3,4-didehydrocepham-4-carboxylic acid
    • Prestwick1_000719
    • CEPHALOTHIN [MI]
    • CEPHALOTHIN 7-(2-THIENYLACETAMIDO)CEPHALOSPORANIC ACID
    • Spectrum4_000269
    • 5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 3-(hydroxymethyl)-8-oxo-7-(2-(2-thienyl)acetamido)-, acetate (ester)
    • HSDB 3024
    • 153-61-7
    • SPBio_002858
    • 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 3-[(acetyloxy)methyl]-8-oxo-7-[(2-thienylacetyl)amino]-, (6R,7R)-
    • DTXCID202783
    • UNII-R72LW146E6
    • SDCCGSBI-0050271.P005
    • 3-Acetoxymethyl-7-(2-thienylacetamido)-3-cephem-4-carboxylic acid
    • SPBio_000162
    • KBio2_003118
    • AKOS015920120
    • Cephalotin acid
    • 51098-29-4
    • 3-Acetoxymethyl-7beta-(2-thienylacetamido)ceph-3-em-4-carboxylic acid
    • 3-(Acetoxymethyl)-8-oxo-7-(2-(2-thienyl)acetamido)-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid
    • 7-(2-thienylacetamido) cephalosporanic acid
    • (6R,7R)-3-(acetoxymethyl)-8-oxo-7-[[2-(2-thienyl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • CHEMBL617
    • CCG-268605
    • C16H16N2O6S2
    • (6R,7R)-3-[(acetyloxy)methyl]-8-oxo-7-[(thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • Spectrum_000110
    • Cefalotina fabra (TN)
    • 7-(2-(2-Thienyl)acetylamido)cephalosporanic acid
    • CHEBI:124991
    • KBio3_001183
    • HY-B1275A
    • (+-)-Cephalothin
    • 7-(2-thienylacetamido)-cephalosporanic acid
    • Q2736126
    • NCGC00023699-09
    • (6R,7R)-3-[(acetyloxy)methyl]-8-oxo-7-[(2-thienylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • Lopac0_000283
    • XIURVHNZVLADCM-IUODEOHRSA-N
    • Epitope ID:116207
    • EINECS 205-815-7
    • R72LW146E6
    • CEPHALOTHIN [VANDF]
    • 5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 3-((acetyloxy)methyl)-8-oxo-7-((2-thienylacetyl)amino)-, (6R,7R)-
    • CEFALOTIN [WHO-DD]
    • KBioGR_000738
    • SCHEMBL20477170
    • GS-3577
    • Spectrum2_000121
    • MFCD00242614
    • BPBio1_001031
    • SMR000386987
    • NCGC00159332-02
    • SBI-0050271.P004
    • NS00126621
    • Prestwick2_000719
    • BDBM82898
    • 6R-trans-3-((Acetyloxy)methyl)-8-oxo-7-((2-thienylacetyl)amino)-5-thia-1-azabicyclo(4.2.0)-oct-2-ene-2-carboxylic acid
    • Cefalotin [INN]
    • DB00456
    • SR-01000003118
    • Z1741977144
    • cid_6024
    • EN300-267043
    • IDI1_000097
    • A809447
    • SCHEMBL2990
    • DTXSID4022783
    • D07635
    • 5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 3-((acetyloxy)methyl)-8-oxo-7-((2-thienylacetyl)amino)-, (6R-trans)-
    • Cefalotin (BAN)
    • Tox21_111579_1
    • MLS001048966
    • (6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[(1-oxo-2-thiophen-2-ylethyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • Prestwick0_000719
    • Prestwick3_000719
    • 3-(Hydroxymethyl)-8-oxo-7-(2-(2-thienyl)acetamido)-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid acetate
    • SR-01000003118-3
    • BRD-K28210218-236-05-7
    • (6R,7R)-3-(acetyloxymethyl)-8-oxidanylidene-7-(2-thiophen-2-ylethanoylamino)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • KBioSS_000550
    • Cephalothin, Antibiotic for Culture Media Use Only
    • C2769
    • CS-W008776
    • 3-acetoxymethyl-7beta-(2-thienylacetamido)-3-cephem-4-carboxylic acid
    • HMS2267P23
    • (6R,7R)-3-(acetoxymethyl)-8-keto-7-[[2-(2-thienyl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • (6R,7R)-3-(Acetoxymethyl)-8-oxo-7-(2-(thiophen-2-yl)acetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid
    • BSPBio_001963
    • BSPBio_000937
    • CAS-153-61-7
    • CEPHALOTHIN [GREEN BOOK]
    • KBio2_005686
    • GTPL8798
    • NINDS_000097
    • 7-(2'-thienylacetamido)cephalosporanic acid
    • C-2484
    • KBio2_000550
    • 3-acetoxymethyl-7beta-(2-thienylacetamido) ceph-3-em-4-carboxylic acid
    • Spectrum5_000669
    • KBio1_000097
    • s5294
    • Spectrum3_000332
    • DA-51778
    • BRD-K28210218-236-08-1
    • FA32097
    • HY-B1275AR
    • Cephalothin (Standard)
    • Cephalothin
    • MDL: MFCD00242614
    • Inchi: 1S/C16H16N2O6S2/c1-8(19)24-6-9-7-26-15-12(14(21)18(15)13(9)16(22)23)17-11(20)5-10-3-2-4-25-10/h2-4,12,15H,5-7H2,1H3,(H,17,20)(H,22,23)/t12-,15-/m1/s1
    • InChI Key: XIURVHNZVLADCM-IUODEOHRSA-N
    • SMILES: S1CC(COC(C)=O)=C(C(=O)O)N2C([C@H]([C@@H]12)NC(CC1=CC=CS1)=O)=O

Computed Properties

  • Exact Mass: 396.04500
  • Monoisotopic Mass: 396.044978
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 7
  • Complexity: 680
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Tautomer Count: 4
  • Surface Charge: 0
  • XLogP3: -0.4
  • Topological Polar Surface Area: 167

Experimental Properties

  • Color/Form: White crystal powder
  • Density: 1.4162 (rough estimate)
  • Melting Point: 160-161 ºC
  • Boiling Point: 757.2°C at 760 mmHg
  • Flash Point: 411.8ºC
  • Refractive Index: 1.6510 (estimate)
  • Water Partition Coefficient: 158 mg/L
  • PSA: 166.55000
  • LogP: 0.92110
  • Water Partition Coefficient: 158 MG/L
  • λmax: 263nm(H2O)(lit.)
  • Merck: 14,1982
  • Specific Rotation: 50° (c=1.03, in acetonitrile)

Cephalothin Security Information

Cephalothin Pricemore >>

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Cephalothin Suppliers

Amadis Chemical Company Limited
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(CAS:153-61-7)Cephalothin
Order Number:A809447
Stock Status:in Stock
Quantity:500g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 04:50
Price ($):488.0
Email:sales@amadischem.com

Additional information on Cephalothin

Cephalothin: A Comprehensive Overview

Cephalothin, also known as cefalotina in some regions, is a first-generation cephalosporin antibiotic with the CAS number 153-61-7. It has been widely used in clinical settings for decades due to its effectiveness against a broad spectrum of bacterial infections. This article provides an in-depth exploration of Cephalothin, including its chemical structure, mechanism of action, clinical applications, and recent advancements in research.

Cephalothin belongs to the family of cephalosporins, which are beta-lactam antibiotics. Its chemical structure includes a beta-lactam ring fused to a dihydrothiazine ring, which is characteristic of cephalosporins. The CAS number 153-61-7 uniquely identifies this compound in chemical databases, ensuring precise reference and identification across scientific literature and regulatory documents.

The primary mechanism of action of Cephalothin involves the inhibition of bacterial cell wall synthesis. It achieves this by binding to penicillin-binding proteins (PBPs) located on the cell membrane of bacteria, thereby disrupting the cross-linking process essential for cell wall formation. This disruption leads to cell lysis and ultimately bacterial death. The effectiveness of Cephalothin is particularly notable against gram-positive bacteria, although it also demonstrates activity against some gram-negative species.

In clinical practice, Cephalothin is commonly administered intravenously or intramuscularly due to its poor oral bioavailability. It is often prescribed for treating infections such as pneumonia, urinary tract infections, and skin and soft tissue infections. Recent studies have highlighted its potential in combating multidrug-resistant organisms (MDROs), particularly when used in combination with other antimicrobial agents to enhance efficacy and reduce resistance development.

One area of active research surrounding Cephalothin involves its pharmacokinetics and pharmacodynamics. Understanding how it distributes within the body and interacts with various biological systems is crucial for optimizing dosing regimens and minimizing adverse effects. For instance, studies have shown that Cephalothin exhibits moderate protein binding, which influences its availability at infection sites.

The emergence of antibiotic resistance remains a significant challenge in modern medicine, and Cephalothin is not immune to this issue. However, recent advancements in drug delivery systems aim to enhance its efficacy against resistant strains. For example, nanoparticles encapsulating Cephalothin have shown promise in improving drug penetration into biofilms formed by pathogens like Staphylococcus aureus.

In terms of safety profiles, Cephalothin is generally well-tolerated but may cause side effects such as gastrointestinal disturbances or allergic reactions in some patients. Monitoring for these adverse effects is essential during treatment, especially in patients with a history of hypersensitivity to beta-lactam antibiotics.

Looking ahead, ongoing research into the synthesis and modification of cephalosporins like Cephalothin holds potential for developing next-generation antibiotics with improved efficacy and reduced resistance profiles. Collaborative efforts between pharmaceutical companies and academic institutions are pivotal in advancing this field.

In conclusion, Cephalothin, identified by CAS number 153-61-7, remains a cornerstone in antibiotic therapy despite the challenges posed by resistance mechanisms. Its continued relevance underscores the importance of judicious use and ongoing innovation in antimicrobial development.

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Amadis Chemical Company Limited
(CAS:153-61-7)Cephalothin
A809447
Purity:99%
Quantity:500g
Price ($):488.0
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